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(S,S)-J-113397: A Comprehensive Pharmacological Profile

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Compound of Interest		
Compound Name:	(S,S)-J-113397	
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(S,S)-J-113397 is a potent, selective, and non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL-1) or NOP receptor.[1] Its high affinity and selectivity have established it as an invaluable pharmacological tool for elucidating the diverse physiological and pathophysiological roles of the N/OFQ system.[1] This technical guide provides an in-depth overview of the pharmacological properties of (S,S)-J-113397, detailing its binding characteristics, mechanism of action, in vitro and in vivo functional activities, and the experimental protocols used for its characterization.

Core Pharmacological Properties

(S,S)-J-113397, with the chemical name 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one, was the first small molecule identified as a highly selective antagonist for the ORL-1 receptor.[2][3] It is the (S,S)-enantiomer of the racemic mixture J-113397 that exhibits this high-affinity binding.

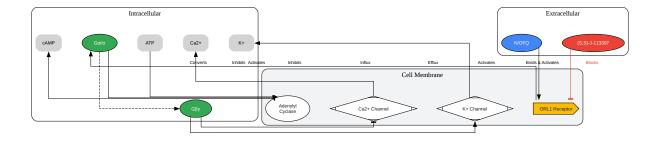
Mechanism of Action

The primary mechanism of action of **(S,S)-J-113397** is competitive antagonism at the ORL-1 receptor.[1][4][5] It binds to the same site as the endogenous ligand N/OFQ, effectively blocking the receptor and preventing its activation.[1] Functional assays have confirmed that **(S,S)-J-113397** acts as a pure antagonist, demonstrating no intrinsic agonist activity.[1][5]

The ORL-1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[1] Agonist activation of the receptor leads to the inhibition of adenylyl cyclase, which



in turn reduces intracellular cyclic AMP (cAMP) levels.[1][6] Additionally, the βy subunits of the G protein can modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of N-type voltage-gated calcium channels.[1][7] (S,S)-J-113397 blocks these downstream signaling events by preventing the initial receptor activation by N/OFQ.[1]



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ORL-1 Receptor Signaling and Antagonism by (S,S)-J-113397.

Quantitative Pharmacological Data

The binding affinity and functional potency of **(S,S)-J-113397** have been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinity of (S,S)-J-113397



Ligand	Receptor	Preparation	Radioligand	Value (Ki)	Reference
(S,S)-J- 113397	Human ORL- 1	CHO cell membranes	[³H]Nocicepti n	1.8 nM	[4]
(S,S)-J- 113397	Mouse ORL-	Mouse brain membranes	[³H]Nocicepti n	1.1 nM	[4]

Table 2: Functional Antagonist Activity of (S,S)-J-113397

Assay	Receptor	Cell Line/Tissue	Agonist	Value (IC50)	Reference
[35S]GTPyS Binding	Human ORL- 1	CHO cells	N/OFQ	5.3 nM	[4]
[35S]GTPyS Binding	Mouse ORL-	Mouse brain	N/OFQ	7.6 nM	[5]
cAMP Accumulation	Human ORL-	CHO cells	Forskolin- stimulated	26 nM	[6]
Nociceptin- induced Inhibition of cAMP	Human ORL- 1	CHO cells	Nociceptin	pA2 = 7.52	[8]
Nociceptin- induced Contraction	Mouse Colon	Nociceptin	pA2 = 8.07	[8]	
Nociceptin- induced Inhibition	Mouse Vas Deferens	Nociceptin	pA2 = 7.85	[8]	_

Table 3: Selectivity Profile of (S,S)-J-113397 for Human Opioid Receptors



Receptor	Binding Affinity (Ki)	Selectivity (fold vs. ORL-1)	Reference
ORL-1	1.8 nM	-	[4]
μ-opioid	1000 nM	~556	[4]
δ-opioid	>10,000 nM	>5556	[4]
к-opioid	640 nM	~356	[4]

In Vivo Pharmacological Effects

In vivo studies have demonstrated the ability of **(S,S)-J-113397** to antagonize the effects of N/OFQ. When administered subcutaneously, it dose-dependently inhibits the hyperalgesia induced by intracerebroventricular administration of N/OFQ in the mouse tail-flick test.[4] Furthermore, **(S,S)-J-113397** has been shown to prevent the development of tolerance to morphine, suggesting a role for the N/OFQ system in opioid tolerance.[2][9] Studies in rodent models of Parkinson's disease have also indicated that **(S,S)-J-113397** can attenuate parkinsonian-like symptoms, and its effects are additive with L-DOPA.[10][11]

Detailed Experimental Protocols

The characterization of **(S,S)-J-113397** has relied on a variety of well-established in vitro and in vivo experimental procedures.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of **(S,S)-J-113397** for the ORL-1 receptor.

1. Membrane Preparation:

- Chinese Hamster Ovary (CHO) cells stably expressing the human ORL-1 receptor (CHO-hORL1) are cultured and harvested.[12]
- The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.[12]

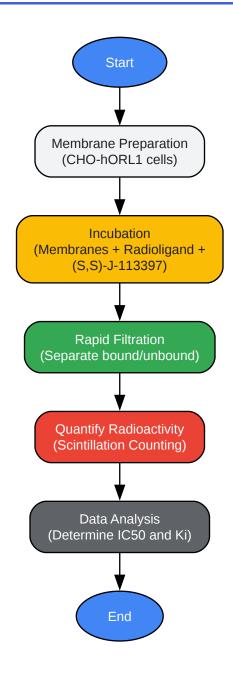
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- The membrane pellet is washed and resuspended in a suitable assay buffer.[12]
- 2. Binding Reaction:
- The assay is typically performed in a 96-well plate format.
- Each well contains the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [3H]Nociceptin or [125]Tyr14-nociceptin), and varying concentrations of unlabeled **(S,S)-J-113397**.[1][8]
- The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration to allow the binding to reach equilibrium.[1]
- 3. Separation of Bound and Unbound Ligand:
- The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[13]
- The filters are washed with ice-cold buffer to remove any unbound radioligand.[14]
- 4. Quantification and Data Analysis:
- The radioactivity retained on the filters is measured using a scintillation counter.[13]
- The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of **(S,S)-J-113397** that inhibits 50% of the specific binding of the radioligand.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.





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Workflow for Radioligand Binding Assay.

[35S]GTPyS Binding Assay

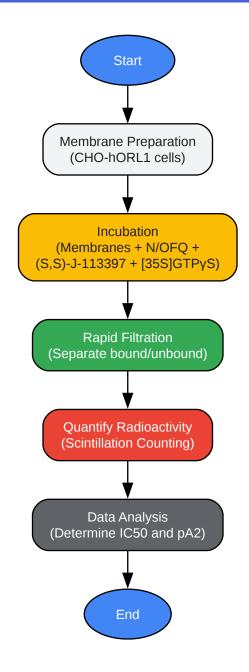
This functional assay measures the ability of **(S,S)-J-113397** to antagonize agonist-induced G protein activation.

1. Membrane Preparation:



- Membranes from CHO-hORL1 cells are prepared as described for the radioligand binding assay.[12]
- 2. Binding Reaction:
- The assay is conducted in a buffer containing GDP, which maintains the G proteins in an inactive state.[13]
- The membranes are incubated with a fixed concentration of an agonist (N/OFQ) and varying concentrations of (S,S)-J-113397.[14]
- The binding reaction is initiated by the addition of [35S]GTPyS.[14]
- The plate is incubated at 30°C for 60 minutes.[14]
- 3. Separation and Quantification:
- The reaction is terminated by rapid filtration through glass fiber filters.[14]
- The filters are washed with ice-cold buffer.[14]
- The amount of [35S]GTPγS bound to the G proteins on the membranes is quantified by scintillation counting.[14]
- 4. Data Analysis:
- The antagonistic effect of (S,S)-J-113397 is determined by its ability to inhibit the agoniststimulated [35S]GTPyS binding.[12]
- The IC50 value for the inhibition is calculated.
- For Schild analysis, concentration-response curves for the agonist are generated in the presence of different fixed concentrations of (S,S)-J-113397 to determine the pA2 value, which provides a measure of the antagonist's potency and confirms competitive antagonism.
 [4][12]





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Workflow for [35S]GTPyS Binding Assay.

In Vivo Mouse Tail-Flick Test

This behavioral assay is used to assess the in vivo antagonist activity of **(S,S)-J-113397** against N/OFQ-induced hyperalgesia.

1. Animals:



- Male mice are used for this test.[4]
- 2. Drug Administration:
- (S,S)-J-113397 is administered subcutaneously (s.c.) at various doses.[4]
- N/OFQ is administered intracerebroventricularly (i.c.v.) to induce hyperalgesia.
- 3. Behavioral Assessment:
- The tail-flick test is used to measure the nociceptive threshold. A radiant heat source is focused on the mouse's tail, and the latency to flick the tail away from the heat is recorded.
- A baseline tail-flick latency is measured before drug administration.
- Following drug administration, the tail-flick latency is measured at specific time points to assess the effect of the compounds.
- 4. Data Analysis:
- The data are analyzed to determine if **(S,S)-J-113397** can dose-dependently inhibit the hyperalgesic effect of N/OFQ, which is observed as a decrease in the tail-flick latency.[4]

Conclusion

(S,S)-J-113397 is a highly potent and selective competitive antagonist of the ORL-1 receptor. Its well-characterized pharmacological profile, both in vitro and in vivo, has made it an essential tool for investigating the physiological and pathological roles of the N/OFQ-ORL-1 system. The detailed experimental protocols outlined in this guide provide a framework for the continued exploration of this important signaling pathway and the development of novel therapeutics targeting the ORL-1 receptor.

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